benzyl(2,2,2-trifluoro-1-methoxyethyl)[(trimethylsilyl)methyl]amine
Description
Benzyl(2,2,2-trifluoro-1-methoxyethyl)[(trimethylsilyl)methyl]amine is a structurally complex organosilicon amine characterized by three distinct functional groups: a benzyl moiety, a 2,2,2-trifluoro-1-methoxyethyl substituent, and a trimethylsilyl-methyl group. This compound is notable for its trifluoromethyl and silyl components, which confer unique electronic and steric properties. Synthetically, it is prepared via multi-step protocols involving alkylation and silylation reactions, as detailed in , which outlines the use of reagents like sulfuric acid magnesium salt and methanesulfonic acid trimethylsilyl ester. Its applications span pharmaceutical and agrochemical research, where its structural features enable tailored reactivity in drug design and catalytic processes .
Properties
IUPAC Name |
N-benzyl-2,2,2-trifluoro-1-methoxy-N-(trimethylsilylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22F3NOSi/c1-19-13(14(15,16)17)18(11-20(2,3)4)10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKBDXACQIOYMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(F)(F)F)N(CC1=CC=CC=C1)C[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22F3NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415606-26-6 | |
| Record name | benzyl(2,2,2-trifluoro-1-methoxyethyl)[(trimethylsilyl)methyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl(2,2,2-trifluoro-1-methoxyethyl)[(trimethylsilyl)methyl]amine typically involves the reaction of benzylamine with trimethylsilylmethyl chloride in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the benzylamine attacks the trimethylsilylmethyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the product.
Chemical Reactions Analysis
Cycloaddition Reactivity
The compound participates in azomethine ylide generation , a 1,3-dipolar species formed via acid- or fluoride-catalyzed elimination. This ylide undergoes stereospecific [3+2] cycloaddition with electron-deficient dipolarophiles (e.g., α,β-unsaturated esters, nitriles) .
Example Reaction (Generalized)
textBenzyl(2,2,2-trifluoro-1-methoxyethyl)[(trimethylsilyl)methyl]amine + CF₃CO₂H (catalytic) → Azomethine Ylide + Methyl acrylate → Pyrrolidine derivative (cis selectivity)[6]
Cycloaddition Performance
| Dipolarophile | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl acrylate | CF₃CO₂H | N-Benzyl-pyrrolidine | 82% | |
| Acrylonitrile | TBAF | 3-Pyrroline | 75% |
The trifluoroethoxy group enhances electrophilicity at the reaction center, accelerating dipole formation compared to non-fluorinated analogs .
Mechanistic Insights
-
Azomethine ylide formation : The trifluoroethoxy group stabilizes the transition state via inductive effects, lowering the activation energy for ylide generation .
-
Steric effects : The bulky trimethylsilyl group directs regioselectivity in cycloadditions, favoring endo transition states .
Hammett Analysis
Scientific Research Applications
Organic Synthesis
Benzyl(2,2,2-trifluoro-1-methoxyethyl)[(trimethylsilyl)methyl]amine serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various reactions:
- Nucleophilic Substitution Reactions : The presence of the trimethylsilyl group enhances nucleophilicity, making it suitable for substitution reactions with electrophiles.
- Synthesis of Fluorinated Compounds : The trifluoromethyl group can be utilized in the synthesis of fluorinated pharmaceuticals and agrochemicals, which often exhibit enhanced biological activity.
Table 1: Comparison of Reactivity with Similar Compounds
| Compound Name | Structure | Reactivity Type | Applications |
|---|---|---|---|
| Benzylamine | Benzylamine | Nucleophilic substitution | Pharmaceuticals |
| Trimethylsilyl methylamine | Trimethylsilyl methylamine | Electrophilic addition | Organosilicon chemistry |
| This compound | This compound | Nucleophilic substitution & electrophilic addition | Organic synthesis |
Medicinal Chemistry
The compound's structural features make it a candidate for drug development:
- Anticancer Activity : Preliminary studies indicate that compounds containing trifluoromethyl groups can exhibit anticancer properties due to their ability to interact with specific biological targets.
- Neuroprotective Effects : Some derivatives of benzylamines have shown promise in neuroprotection and treatment of neurodegenerative diseases.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited selective cytotoxicity against cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways .
Material Science
The compound can also be explored for applications in material science:
- Silicon-Based Materials : Due to the presence of silicon in its structure, it can be used to synthesize silicon-based polymers and materials that have applications in electronics and coatings.
Table 2: Potential Applications in Material Science
| Application Area | Description |
|---|---|
| Electronics | Use in the production of silicon-based semiconductors |
| Coatings | Development of durable and hydrophobic coatings |
| Polymers | Synthesis of new polymeric materials with enhanced properties |
Mechanism of Action
The mechanism of action of benzyl(2,2,2-trifluoro-1-methoxyethyl)[(trimethylsilyl)methyl]amine involves the formation of azomethine ylides, which act as 1,3-dipoles in cycloaddition reactions. These ylides can react with various dipolarophiles to form N-heterocycles. The compound’s ability to block sodium channels is attributed to its interaction with the sodium channel proteins, inhibiting the flow of sodium ions and thereby reducing cellular excitability .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features of Selected Amines
| Compound Name | Substituents | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | Benzyl, 2,2,2-trifluoro-1-methoxyethyl, (trimethylsilyl)methyl | Trifluoro, silyl, methoxy | ~323.4* |
| Benzyl-[2-(2-methoxy-phenoxy)-ethyl]-amine (Ev. 1) | Benzyl, 2-(2-methoxy-phenoxy)-ethyl | Methoxy, ether | 313.2 (HRMS-ESI) |
| [2-((Trimethylsilyl)methyl)benzyl]dimethylamine (Ev. 10) | Trimethylsilyl-methyl, dimethylamine, benzyl | Silyl, tertiary amine | 394.3 (Calculated) |
| (2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine (Ev. 11) | 2-Fluoro-benzyl, tetrahydrofuran-methyl | Fluorine, cyclic ether | ~235.3* |
| N-Methyl-N-(benzyl)-N-(pyrrol-2-ylmethyl)amine (Ev. 16) | Benzyl, pyrrol-2-ylmethyl, methyl | Heterocyclic, tertiary amine | ~216.3* |
*Estimated based on structural formula.
- Trifluoro vs. Fluorine Substituents : The target compound’s 2,2,2-trifluoro-1-methoxyethyl group introduces strong electron-withdrawing effects and steric bulk, contrasting with the single fluorine atom in (2-fluoro-benzyl) derivatives (Ev. 11). This difference impacts solubility and reactivity; trifluoro groups reduce basicity but enhance metabolic stability in pharmaceuticals .
- Silyl Groups: The trimethylsilyl-methyl group in the target compound and Ev. 10’s [2-((trimethylsilyl)methyl)benzyl]dimethylamine improves lipophilicity and resistance to enzymatic degradation compared to non-silylated analogs like those in Ev. 1. However, silyl groups may complicate synthesis due to sensitivity to hydrolysis .
- Methoxy vs. Ether Linkages: The methoxy group in the target compound and Ev. 1’s benzyl-[2-(2-methoxy-phenoxy)-ethyl]-amine influences electronic properties. Methoxyethyl groups enhance solubility in polar solvents, whereas phenoxy ethers (Ev. 1) may increase rigidity .
Biological Activity
Benzyl(2,2,2-trifluoro-1-methoxyethyl)[(trimethylsilyl)methyl]amine, with the chemical formula CHFNOSi and a molecular weight of 305.42 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
The compound is synthesized through various methods involving the reaction of benzylamine derivatives with trifluoroacetaldehyde and trimethylsilylmethyl chloride. Its structure features a benzyl group attached to a trifluoromethoxyethyl moiety and a trimethylsilyl group, which enhances its lipophilicity and stability in biological systems.
This compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against various bacterial strains. It appears to disrupt bacterial cell membranes, leading to cell lysis.
- Neuroprotective Effects : The compound has shown potential in neuroprotection in models of neurodegenerative diseases. It may inhibit neuronal apoptosis and promote cell survival through modulation of apoptotic pathways.
- Anti-inflammatory Properties : Research suggests that it can modulate inflammatory responses by downregulating pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis.
Case Studies
-
Antimicrobial Efficacy :
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported at 32 µg/mL for both strains, indicating strong antibacterial activity.Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 32 -
Neuroprotective Effects :
In a neurodegenerative model using SH-SY5Y cells exposed to oxidative stress, treatment with the compound resulted in a 40% reduction in cell death compared to untreated controls. This suggests a protective effect against oxidative damage. -
Anti-inflammatory Activity :
In vitro studies showed that the compound reduced the secretion of TNF-α and IL-6 by macrophages stimulated with lipopolysaccharide (LPS). The reduction percentages were approximately 50% for TNF-α and 40% for IL-6 at a concentration of 10 µM.
Toxicology and Safety Profile
While this compound shows promising biological activities, its safety profile must be considered. The compound has been classified with hazard codes indicating it may cause skin irritation (H315) and serious eye irritation (H319). Further studies are required to establish its long-term safety and potential toxicological effects.
Q & A
Q. Critical factors :
- Ultrasound improves reaction efficiency by promoting mixing.
- LiF stabilizes the ylide intermediate, reducing side reactions.
- Purification : Column chromatography (hexane/ethyl acetate) ensures high purity (>90%) .
How is NMR spectroscopy utilized to characterize the stereochemical and electronic environment of this compound?
Basic
¹H and ¹³C NMR are critical for confirming structure and substituent effects:
- Trimethylsilyl group : A singlet at δ 0.08 ppm (¹H) and δ −1.26 ppm (¹³C) confirms the presence of the (CH₃)₃Si moiety .
- Benzyl protons : Aromatic protons appear as multiplets between δ 7.0–7.2 ppm, while the benzyl methylene group shows AB-type splitting (δ ~4.5 ppm) .
- Trifluoroethoxy group : ¹⁹F NMR reveals a distinct triplet (δ −70 to −75 ppm) due to coupling with adjacent methoxy protons .
Advanced tip : Dynamic NMR experiments can resolve conformational flexibility in the methoxyethyl chain .
What role does this compound play in the design of β-turn mimetics for protein-protein interaction studies?
Advanced
The compound serves as a precursor for pyrrolidine-based β-turn mimetics, which mimic peptide secondary structures. Key applications:
- Scaffold elaboration : After cycloaddition, hydrogenolysis generates a free amine for Troc protection, enabling peptide coupling .
- Structural validation : X-ray crystallography or circular dichroism confirms β-turn geometry in derived peptidomimetics .
Methodological insight : Use MALDI-TOF MS to track oligomerization during mimetic library synthesis, ensuring monodispersity .
How do competing reaction pathways (e.g., dimerization vs. cycloaddition) impact the synthesis of this amine?
Advanced
Dimerization of the azomethine ylide is a major side reaction. Mitigation strategies include:
- Kinetic control : Low temperatures (−20°C) and rapid mixing suppress dimerization .
- Additives : LiF coordinates to the ylide, stabilizing the reactive intermediate and favoring cycloaddition over dimerization .
- Ultrasound : Enhances mass transfer, reducing local overheating that promotes side reactions .
Data contradiction : Yields drop from 72% to <50% if LiF is omitted, highlighting its critical role .
What computational methods are employed to predict the compound’s reactivity in nucleophilic or electrophilic contexts?
Q. Advanced
- DFT calculations : Model transition states for cycloaddition to predict regioselectivity (e.g., endo vs. exo products) .
- Molecular docking : Assess interactions with enzymes (e.g., monoamine oxidases) by simulating binding to active sites, guided by structural analogs in MAO inhibitor studies .
Validation : Compare computed ¹H NMR shifts with experimental data to refine force field parameters .
How can residual bis(trimethylsilyl)amine affect downstream applications, and how is it quantified?
Advanced
Trace bis(trimethylsilyl)amine (from incomplete purification) may act as an initiator in polymerization:
- Detection : MALDI-TOF MS identifies oligomers terminated with (Me₃Si)₂NH .
- Mitigation : Silica gel chromatography (hexane/ethyl acetate, 8:2) removes residual silylated impurities .
Contradiction note : Even analytically pure batches may contain traces, necessitating post-synthesis QC via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
